molecular formula C12H15N3O B3338298 1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one CAS No. 883985-03-3

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one

Cat. No. B3338298
CAS No.: 883985-03-3
M. Wt: 217.27
InChI Key: LTHHSSAETACXDL-UHFFFAOYSA-N
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Patent
US07947678B2

Procedure details

To a mixture of benzyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-2,2′,3,3′-tetrahydro-1H,1′H-spiro[1,8-naphthyridine-4,4′-pyridine]-1′-carboxylate (384 mg, 0.800 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (10 mL). After 3 h, the reaction was concentrated, diluted with dichloromethane (10 mL) and ethylenediamine (720 mg, 12.0 mmol) was added. After 18 h, the reaction was concentrated, the residue partitioned between saturated aqueous NaHCO3 and dichloromethane, and the layers separated. The aqueous phase was extracted with further portions of dichloromethane (2×), the organic layers combined, dried, and concentrated. 10% Palladium on carbon (300 mg) was added to a solution of this material in EtOH (10 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 24 h, the mixture was filtered though celite and concentrated to give the title compound (130 mg). MS: m/z=218.1 (M+1). 1H NMR (500 MHz, CD3OD) δ 8.14 (dd, J=1.6, 5.0 Hz, 1H), 7.80 (dd, J=1.6, 7.7 Hz, 1H), 7.10 (dd, J=5.0, 7.7 Hz, 1H), 2.98-2.95 (m, 4H), 2.78 (s, 2H), 1.96-1.90 (m, 2H), 1.69 (brd, J=11.5 Hz, 2H).
Name
benzyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-2,2′,3,3′-tetrahydro-1H,1′H-spiro[1,8-naphthyridine-4,4′-pyridine]-1′-carboxylate
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:26][C:10]2([CH:15]=[CH:14][N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][CH2:11]2)[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]1COCC[Si](C)(C)C.FC(F)(F)C(O)=O.C(N)CN>ClCCl>[NH:13]1[CH2:12][CH2:11][C:10]2([C:9]3[C:4](=[N:5][CH:6]=[CH:7][CH:8]=3)[NH:3][C:2](=[O:1])[CH2:26]2)[CH2:15][CH2:14]1

Inputs

Step One
Name
benzyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-2,2′,3,3′-tetrahydro-1H,1′H-spiro[1,8-naphthyridine-4,4′-pyridine]-1′-carboxylate
Quantity
384 mg
Type
reactant
Smiles
O=C1N(C2=NC=CC=C2C2(CCN(C=C2)C(=O)OCC2=CC=CC=C2)C1)COCC[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
720 mg
Type
reactant
Smiles
C(CN)N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous NaHCO3 and dichloromethane
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with further portions of dichloromethane (2×)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
10% Palladium on carbon (300 mg) was added to a solution of this material in EtOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (3×)
ADDITION
Type
ADDITION
Details
back-filled with hydrogen (1 atm)
WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered though celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC2(CC1)CC(NC1=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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